molecular formula C11H15N3O3S B2883640 N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797296-34-4

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2883640
M. Wt: 269.32
InChI Key: OYICKCGFPGEHSL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activity

  • Sulfonamide-containing 1,5-diarylpyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the development of potent and selective inhibitors like celecoxib for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
  • Pyrazoline benzensulfonamides were synthesized and evaluated as carbonic anhydrase and acetylcholinesterase inhibitors, showcasing low cytotoxicity and potential for novel therapeutic applications (Ozmen Ozgun et al., 2019).
  • New heterocyclic compounds containing a sulfonamido moiety were developed as antibacterial agents, highlighting the role of sulfonamides in antimicrobial therapy (Azab et al., 2013).

Carbonic Anhydrase Inhibition and Antitumor Activities

  • Sulfonamide hybrids have been recognized for their pharmacological diversity, including antibacterial, anti-obesity, and antitumor activities, underlining the versatility of sulfonamide compounds in drug development (Ghomashi et al., 2022).
  • Pyrazole-sulfonamide derivatives exhibit promising antiproliferative activities against cancer cell lines, providing a basis for the development of new anticancer drugs (Mert et al., 2014).

Environmental Applications and Molecular Docking Studies

  • The sorption and degradation of sulfonamide compounds on soil colloids have been investigated, offering insights into the environmental fate and behavior of these chemicals (Pinna et al., 2004).
  • Molecular docking studies of sulfonamide derivatives have been conducted to explore their potential as COX-2 inhibitors, contributing to the design of new drugs with reduced side effects (Hassan, 2014).

Safety And Hazards

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Future Directions

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I hope this general information is helpful! If you have any more specific questions, feel free to ask.


properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-8-4-10(9(2)17-8)5-13-18(15,16)11-6-12-14(3)7-11/h4,6-7,13H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYICKCGFPGEHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

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